molecular formula C17H17NO3 B384164 3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one CAS No. 609335-34-4

3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one

Cat. No.: B384164
CAS No.: 609335-34-4
M. Wt: 283.32g/mol
InChI Key: ZUCFQWXNPLXYOJ-UHFFFAOYSA-N
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Description

3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one is a heterocyclic compound that features a benzooxazole core with a p-tolyloxypropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one typically involves the reaction of 2-aminophenol with p-tolyloxypropyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzooxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzooxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzooxazole ring or the p-tolyloxypropyl substituent, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one: This compound is similar in structure but contains a benzothiazole ring instead of a benzooxazole ring.

    7-Amino-4-(3-(p-tolyloxy)propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Another structurally related compound with potential biological activities.

Uniqueness

3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one is unique due to its specific substitution pattern and the presence of the benzooxazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[3-(4-methylphenoxy)propyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-13-7-9-14(10-8-13)20-12-4-11-18-15-5-2-3-6-16(15)21-17(18)19/h2-3,5-10H,4,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCFQWXNPLXYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322347
Record name 3-[3-(4-methylphenoxy)propyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796268
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

609335-34-4
Record name 3-[3-(4-methylphenoxy)propyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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